(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
Overview
Description
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science. The compound features a pyrrolidine ring substituted with a tert-butyl ester and a methanesulfonyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate typically involves the reaction of (S)-pyrrolidine-1-carboxylic acid with tert-butyl chloroformate and methanesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction proceeds through the formation of an intermediate, which is then treated with methanesulfonyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be displaced by nucleophiles, leading to the formation of new compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The pyrrolidine ring can undergo oxidation to form pyrrolidone derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used for reduction reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted pyrrolidine derivatives can be formed.
Reduction Products: The reduction of the ester group yields the corresponding alcohol.
Oxidation Products: Oxidation of the pyrrolidine ring results in pyrrolidone derivatives.
Scientific Research Applications
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of novel materials with unique properties, such as polymers and coatings.
Biological Studies: It serves as a tool in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
- tert-Butyl (3S)-3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
Uniqueness
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable in drug development and other applications.
Properties
IUPAC Name |
tert-butyl (3S)-3-methylsulfonyloxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)15-9(12)11-6-5-8(7-11)16-17(4,13)14/h8H,5-7H2,1-4H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQRKOSMSFLBTJ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452707 | |
Record name | tert-Butyl (3S)-3-[(methanesulfonyl)oxy]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132945-75-6 | |
Record name | tert-Butyl (3S)-3-[(methanesulfonyl)oxy]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-1-Boc-3-methanesulfonyloxy-pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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